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molecular formula C15H13IO3 B1398838 Methyl 3-(benzyloxy)-4-iodobenzoate CAS No. 877064-77-2

Methyl 3-(benzyloxy)-4-iodobenzoate

Cat. No. B1398838
M. Wt: 368.17 g/mol
InChI Key: GARIEFYANPKBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863332B2

Procedure details

2.35 mL (19.78 mmol, 1.1 eq) of benzyl bromide are added to a solution of 5.0 g (17.98 mmol, 1 eq) of methyl 3-hydroxy-4-iodobenzoate in 30 ml of methyl ethyl ketone in the presence of 5.0 g of potassium carbonate. The reaction medium is heated at 60° C. for 5 hours and then hydrolyzed with water and extracted with ethyl acetate. The organic phases are combined and the solvents are evaporated off. 6.9 g of methyl 3-benzyloxy-4-iodobenzoate in oil form are used in the following reaction without further purification.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:19]=1[I:20])[C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[CH2:1]([O:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:19]=1[I:20])[C:13]([O:15][CH3:16])=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1I
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
hydrolyzed with water and extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off
CUSTOM
Type
CUSTOM
Details
6.9 g of methyl 3-benzyloxy-4-iodobenzoate in oil form are used in the following reaction without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=CC1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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